Fluorexetamine Hydrochloride
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Overview
Description
Fluorexetamine Hydrochloride, also known as 2-(ethylamino)-2-(3-fluorophenyl)cyclohexanone hydrochloride, is a novel compound belonging to the arylcyclohexylamine family. It is known for its dissociative effects and has been classified as a designer drug. This compound has been sold over the internet since around 2017, although it remains relatively uncommon .
Preparation Methods
The synthesis of Fluorexetamine Hydrochloride involves multiple steps. One common method starts with the preparation of the intermediate 3-fluorophenylcyclohexanone. This intermediate is then reacted with ethylamine under controlled conditions to form Fluorexetamine. The final step involves the conversion of Fluorexetamine to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
Fluorexetamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Fluorexetamine can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert Fluorexetamine to its secondary amine derivatives.
Substitution: Substitution reactions, particularly involving the fluorine atom, can lead to the formation of different analogues. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
Fluorexetamine Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of novel psychoactive substances.
Biology: Research studies investigate its effects on the central nervous system, particularly its dissociative properties.
Medicine: Although not approved for medical use, it is studied for its potential therapeutic effects and adverse reactions.
Industry: It is used in the development of new chemical entities and the study of structure-activity relationships .
Mechanism of Action
Fluorexetamine Hydrochloride exerts its effects primarily through the inhibition of the N-methyl-D-aspartate (NMDA) receptor, similar to other arylcyclohexylamines like ketamine. This inhibition leads to a decrease in excitatory neurotransmission, resulting in dissociative and anesthetic effects. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Fluorexetamine Hydrochloride is structurally similar to other compounds in the arylcyclohexylamine family, such as:
- Hydroxetamine (HXE)
- Methoxetamine (MXE)
- Deschloro-N-ethyl ketamine (O-PCE)
- 2-Fluorodeschloroketamine (2F-NENDCK)
- 3-Fluorodeschloroketamine (3-FXE) Compared to these compounds, this compound is unique due to the presence of a fluorine atom on the phenyl ring, which may influence its pharmacokinetics and pharmacodynamics .
Properties
Molecular Formula |
C14H19ClFNO |
---|---|
Molecular Weight |
271.76 g/mol |
IUPAC Name |
2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C14H18FNO.ClH/c1-2-16-14(9-4-3-8-13(14)17)11-6-5-7-12(15)10-11;/h5-7,10,16H,2-4,8-9H2,1H3;1H |
InChI Key |
NKESGDXNJKATKD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
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